molecular formula C19H21N3O B5271019 2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide

Cat. No.: B5271019
M. Wt: 307.4 g/mol
InChI Key: LPFHOQXEEGLJGO-CQKVNPIASA-N
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Description

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is a complex organic compound with a unique structure that includes both aniline and acetamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction typically produces amines or alcohols .

Scientific Research Applications

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide is unique due to its combination of aniline and acetamide functionalities, along with the phenylbutenylidene group.

Properties

IUPAC Name

2-(4-methylanilino)-N-[(Z)-[(E)-4-phenylbut-3-en-2-ylidene]amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-15-8-12-18(13-9-15)20-14-19(23)22-21-16(2)10-11-17-6-4-3-5-7-17/h3-13,20H,14H2,1-2H3,(H,22,23)/b11-10+,21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPFHOQXEEGLJGO-CQKVNPIASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC(=O)NN=C(C)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NCC(=O)N/N=C(/C)\C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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